2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSWCDIOIPXGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane (CAS No. 288101-48-4): Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methodologies, prized for its functional group tolerance, mild conditions, and the commercial availability of its key components. Central to this reaction's success are the organoboron reagents, with boronic acid pinacol esters emerging as particularly valuable due to their stability, ease of handling, and amenability to purification.
This guide focuses on a key player in this class: 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 288101-48-4). The presence of the difluorophenyl moiety makes this reagent a highly sought-after building block for introducing fluorine atoms into complex molecules—a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This document provides an in-depth exploration of its synthesis via the Miyaura borylation, its key physicochemical properties, and a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction, designed for researchers, chemists, and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any experimental setting. The pinacol ester of 2,4-difluorophenylboronic acid is a stable, crystalline solid at room temperature, which simplifies storage and handling compared to some more labile boronic acids.
| Property | Value | Source(s) |
| CAS Number | 288101-48-4 | [1] |
| Molecular Formula | C₁₂H₁₅BF₂O₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Appearance | White to off-white solid/powder | Supplier Data |
| Boiling Point | 276.5 ± 30.0 °C (Predicted) | [2] |
| Melting Point | Data not consistently available | - |
| Density | Data not consistently available | - |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMSO) | General Chemical Knowledge |
Safety and Handling: 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a skin and eye irritant.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Synthesis via Miyaura Borylation: A Robust and Direct Protocol
The most direct and widely adopted method for preparing arylboronic acid pinacol esters from aryl halides is the palladium-catalyzed Miyaura borylation reaction. This method offers significant advantages over traditional routes that often involve organolithium or Grignard reagents, as it tolerates a much broader range of functional groups. The foundational protocol for this transformation was established by Miyaura and colleagues and remains the cornerstone of modern practice.[4][5][6]
The synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane proceeds via the cross-coupling of 1-bromo-2,4-difluorobenzene with bis(pinacolato)diboron (B₂pin₂).
Detailed Experimental Protocol: Synthesis
This protocol is adapted from the general procedure established by Miyaura and colleagues for the borylation of aryl halides.[4][5][6]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,4-difluorobenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (KOAc, 1.5 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dioxane via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white to off-white solid.
Mechanistic Rationale (Miyaura Borylation)
The catalytic cycle of the Miyaura borylation is a well-elucidated process involving a palladium(0) active species.
Sources
- 1. 2,4-Difluorophenylboronic acid pinacol ester 97 288101-48-4 [sigmaaldrich.com]
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- 3. boronmolecular.com [boronmolecular.com]
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Introduction: The Strategic Importance of Arylboronic Esters
An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane and its Derivatives for Advanced Synthesis
Executive Summary: This technical guide provides a comprehensive overview of this compound and its widely used pinacol ester derivative, 2-(2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These organoboron compounds are pivotal reagents in modern organic synthesis, particularly valued for their role in palladium-catalyzed cross-coupling reactions. This document details their physicochemical properties, synthesis methodologies, mechanistic principles of their core applications, and practical, field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic techniques to construct complex molecular architectures.
In the landscape of medicinal and materials chemistry, the ability to efficiently construct carbon-carbon bonds is paramount. Among the tools available to synthetic chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild conditions, and exceptional functional group tolerance.[1][2] Central to this transformation are organoboron reagents, with arylboronic acids and their corresponding esters serving as stable, readily available, and generally non-toxic coupling partners.[1]
The 2,4-difluorophenyl moiety is a privileged structural motif found in numerous pharmaceuticals, including the widely used antifungal agent fluconazole.[3][4] The fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after in drug discovery programs.[5] this compound and its derivatives provide a direct and efficient means of introducing this valuable fragment into target molecules. This guide elucidates the technical details necessary to effectively utilize this powerful synthetic tool.
Physicochemical and Structural Properties
The stability and handling characteristics of boronic esters are often superior to their corresponding boronic acids, which can be prone to dehydration to form boroxines. The dioxaborolane ring, particularly the pinacol-derived version, sterically protects the boron center, enhancing stability and shelf-life.
| Property | This compound | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |
| Molecular Formula | C₈H₇BF₂O₂ | C₁₂H₁₅BF₂O₂ |
| Molecular Weight | 183.95 g/mol (Calculated) | 240.05 g/mol |
| CAS Number | 325143-01-3 | 288101-48-4 |
| Appearance | Solid | White to off-white solid |
| Melting Point | Not widely reported | 41-44 °C |
| Storage Conditions | Inert atmosphere, refrigeration recommended | 2-8°C, inert atmosphere |
| Common Synonyms | 2,4-Difluorophenylboronic acid ethylene glycol ester | 2,4-Difluorophenylboronic acid pinacol ester |
Synthesis and Mechanistic Insights
The most common and straightforward synthesis of this compound derivatives involves the direct esterification of 2,4-difluorophenylboronic acid with a suitable diol, such as ethylene glycol or pinacol.
This reaction is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed. This is typically achieved either by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or, more conveniently in a laboratory setting, by the inclusion of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄).[6]
Caption: General workflow for the synthesis of boronic esters.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][7] This palladium-catalyzed process forms a new C-C bond between the difluorophenyl ring and a variety of organic electrophiles (typically aryl, vinyl, or alkyl halides or triflates). The reaction is foundational in modern drug discovery and materials science.[2]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boron reagent by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex [R-BF₃]⁻K⁺ or boronate [ArB(OH)₃]⁻, facilitating the transfer of the aryl group to palladium.[8]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as representative examples and should be adapted and optimized based on the specific substrate and scale.
Protocol 5.1: Synthesis of 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from established procedures for boronic ester formation.[6]
-
Materials:
-
2,4-Difluorophenylboronic acid (1.0 eq)[9]
-
Pinacol (1.05 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere (Argon), add 2,4-difluorophenylboronic acid.
-
Add anhydrous dichloromethane to dissolve the boronic acid completely.
-
To the stirred solution, add anhydrous magnesium sulfate followed by pinacol in a single portion.
-
Stir the resulting heterogeneous mixture vigorously at room temperature for 16-24 hours. The progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate solids. Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., hexane) or by silica gel chromatography to afford the pure product.
-
-
Self-Validation: The final product should be characterized to confirm its identity and purity. ¹H NMR, ¹³C NMR, ¹⁹F NMR, and melting point analysis (literature: 41-44 °C) are standard methods.
Protocol 5.2: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling the synthesized boronic ester with an aryl bromide.
-
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 ratio)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, the boronic ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring (e.g., 80-90 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired biaryl product.
-
Safety, Handling, and Storage
Proper handling of this compound and its derivatives is essential for laboratory safety.
-
Hazard Identification:
-
Precautionary Measures:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
-
For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.
-
The compound is sensitive to moisture, which can cause hydrolysis back to the boronic acid.
-
Conclusion
This compound and its pinacol ester analog are highly valuable and versatile reagents in modern organic chemistry. Their stability, ease of handling, and efficacy in Suzuki-Miyaura cross-coupling reactions make them indispensable tools for introducing the electronically significant 2,4-difluorophenyl group into complex molecules. A thorough understanding of their properties, synthesis, and safe handling, as detailed in this guide, empowers researchers in drug discovery and materials science to leverage these building blocks to their full potential, accelerating the development of novel chemical entities.
References
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Comptox Chemicals Dashboard. (2025, October 15). 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. U.S. Environmental Protection Agency. [Link]
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Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. [Link]
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The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]
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PubChem. 2-[(4-Fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Bulgarian Chemical Communications. Improved synthesis of fluconazole by using nano-SSA as a green catalyst. [Link]
- Google Patents. Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
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Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
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PubChem. (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol. [Link]
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Wang, S., et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates. European Journal of Medicinal Chemistry, 74, 544-553. [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2797. [Link]
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Trilaksana, H., et al. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Springer Proceedings in Physics, 414, 161-180. [Link]
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Al-Zoubi, W., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1537. [Link]
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ResearchGate. Examples and highlights of boron chemistry in drug discovery. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Al-Zoubi, W., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC, 27(5), 1537. [Link]
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ResearchGate. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]
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Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. [Link]
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Fournier, J-H., et al. (2006). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E, 62(11), o4991-o4993. [Link]4/)
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An In-Depth Technical Guide to the NMR Spectra of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane, a key building block in synthetic chemistry, particularly in the development of novel pharmaceuticals. As a versatile reagent, its precise structural elucidation is paramount for ensuring the integrity and success of subsequent synthetic transformations. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of complex organic molecules.
Foundational Principles: Why NMR is a Cornerstone in Characterizing Boronate Esters
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural characterization of organoboron compounds like this compound. The unique magnetic properties of key nuclei within this molecule—¹H, ¹³C, ¹¹B, and ¹⁹F—provide a detailed roadmap of its atomic connectivity and electronic environment.
-
¹H NMR offers insights into the number and connectivity of protons, revealing the structure of the aromatic ring and the dioxaborolane moiety.
-
¹³C NMR complements the proton data, providing a map of the carbon skeleton.
-
¹¹B NMR is particularly diagnostic for organoboron compounds, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment.
-
¹⁹F NMR provides clear and sensitive signals for the fluorine atoms, confirming their presence and substitution pattern on the phenyl ring.
The interplay of these multinuclear NMR experiments allows for an unambiguous confirmation of the molecule's identity and purity.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for this compound.
Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of the purified this compound. For ¹³C NMR, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can also be used depending on solubility and the desired chemical shift referencing.
-
Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can distort the magnetic field.
-
Internal Standard: While the residual solvent peak can be used for referencing ¹H and ¹³C spectra, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) can provide more accurate chemical shift calibration.
Instrument Parameters
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.
-
¹H NMR: A standard single-pulse experiment (e.g., zg30) is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, signals can be broad. A dedicated boron probe or a broadband probe tuned to the ¹¹B frequency should be used. A common reference for ¹¹B NMR is BF₃·OEt₂ (δ = 0.0 ppm). To avoid a broad background signal from borosilicate glass NMR tubes, it is preferable to use quartz tubes.
-
¹⁹F NMR: ¹⁹F is a highly sensitive nucleus with a wide chemical shift range. A standard single-pulse experiment, often with proton decoupling, is used. Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0.0 ppm).
Experimental Workflow Diagram
Caption: A streamlined workflow for obtaining high-quality NMR spectra.
Spectral Analysis and Interpretation
The following sections detail the predicted NMR spectra of this compound based on established chemical shift ranges and coupling patterns observed in analogous structures.
¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 2,4-difluorophenyl group and the ethylene glycol-derived dioxaborolane ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6' | ~7.8 - 8.0 | ddd | JH-F ≈ 7-9, JH-H ≈ 8-9, JH-F ≈ 5-6 | 1H |
| H-3', H-5' | ~6.8 - 7.0 | m | 2H | |
| -OCH₂CH₂O- | ~4.3 - 4.5 | s | 4H |
-
Aromatic Region: The 2,4-difluorophenyl group will exhibit a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at the 6'-position (ortho to the boron) is expected to be the most downfield due to the deshielding effect of the boronate ester. It will likely appear as a doublet of doublet of doublets. The protons at the 3' and 5' positions will be further upfield and will also show complex splitting patterns.
-
Dioxaborolane Protons: The four protons of the ethylene glycol backbone in the 1,3,2-dioxaborolane ring are chemically equivalent and are expected to appear as a sharp singlet. This is a key difference from the pinacol ester analog, which shows a singlet for twelve methyl protons.
Spin System of the Aromatic Ring
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Introduction: A Note on Synthesized Safety Data
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. As with many specialized research chemicals, comprehensive, peer-reviewed safety data for this exact molecule is not extensively published. Therefore, this guide has been constructed by a Senior Application Scientist, synthesizing data from the Safety Data Sheets (SDS) of structurally analogous and functionally identical compounds. The primary sources for this analysis are the parent compound, 2,4-Difluorophenylboronic acid , and its widely used pinacol ester, 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The fundamental hazards associated with the difluorophenylboronic acid moiety are conserved across these molecules, providing a robust and reliable foundation for the safety protocols detailed herein. This approach ensures that researchers are equipped with the most relevant and stringent safety information available.
Hazard Identification and GHS Classification
The primary hazards associated with this compound and its close analogs stem from their irritant properties. The Globally Harmonized System (GHS) provides a clear classification of these risks, which are crucial for a proper risk assessment before any laboratory work commences.
The compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
These classifications necessitate careful handling to avoid direct contact and inhalation.
Data Presentation: GHS Hazard Summary
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[3] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4] | GHS07 (Exclamation Mark) |
Visualization: Primary Hazard Pathway
Caption: Step-by-step workflow for the safe handling of the compound.
First-Aid and Emergency Procedures
In the event of an exposure, immediate and correct action is critical. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. [4][5]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. [4][8]If skin irritation occurs or persists, get medical advice/attention. [3][5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. [4][5]If breathing is difficult or symptoms such as respiratory irritation occur, call a POISON CENTER or doctor. [5]If not breathing, provide artificial respiration. [4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. [4][8]Do NOT induce vomiting. [7]Call a POISON CENTER or doctor if you feel unwell. [5] |
Accidental Release and Fire-Fighting Measures
Proper preparedness for spills and fires is a cornerstone of laboratory safety.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate & Secure: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Remove all sources of ignition. [7][9]2. Assess & Protect: Wear the full PPE as described in Section 2.
-
Contain & Absorb: For a solid spill, carefully sweep up the material to avoid creating dust. [4][6]Place the swept material into a suitable, closed, and labeled container for disposal. [10]4. Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Dispose of the container and cleanup materials as hazardous waste according to institutional and local regulations. [4][11]
Visualization: Spill Response Workflow
Caption: Logical flow for responding to an accidental laboratory spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam. [10][12]* Unsuitable Media: Do not use a heavy water stream, as it may spread the fire. [12]* Hazardous Combustion Products: In a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride, and oxides of boron. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes. [13]
Stability, Storage, and Disposal
-
Reactivity and Stability: The compound is stable under recommended storage conditions. [7]It is incompatible with strong oxidizing agents, strong acids, and strong bases. [14][15]Boronic esters can be sensitive to moisture and may hydrolyze. [15]* Storage Conditions: Store in a cool, dry, and well-ventilated place. [4]Keep the container tightly closed to prevent moisture ingress. [14]The recommended storage temperature for the analogous pinacol ester is 2-8°C. * Disposal: This material and its container must be disposed of as hazardous waste. [11]Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local and national regulations. [4][6]Do not allow the product to enter drains or the environment. [7][16]
Conclusion
This compound is a valuable synthetic tool that can be used safely by adhering to standard laboratory best practices. The primary risks of skin, eye, and respiratory irritation are effectively managed through the consistent use of appropriate engineering controls and personal protective equipment. By understanding the specific hazards and implementing the protocols outlined in this guide, researchers can ensure a safe and productive laboratory environment.
References
-
Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for N-(2,4-Difluorophenyl)thiourea. Retrieved from [Link]
-
Unknown Source. First Aid for Hydrofluoric Acid. Retrieved from [Link]
-
Fisher Scientific. (2025, December 19). Safety Data Sheet for 3,4-Difluorophenylboronic acid. Retrieved from [Link]
-
CompTox Chemicals Dashboard, EPA. (2025, October 15). 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties. Retrieved from [Link]
-
Unknown Source. (2020, April 9). MSDS of (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoro-4-Pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-Butanol. Retrieved from [Link]
-
Unknown Source. Material Safety Data Sheet. Retrieved from [Link]
-
Dynax Corporation. (2022, December 21). DX1080 - Dynax Fluorosurfactants Safety Data Sheet. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. 2,2-Difluoro-1,3-dioxolane. Retrieved from [Link]
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Hazard Control Technologies. Fluorine Free Firefighting. Retrieved from [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Defense Technical Information Center. (2021, May 30). Enhancement of Fluorine-Free Firefighting Agents for Compressed Air Foam Applications. Retrieved from [Link]
-
PMC, National Institutes of Health. Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting. Retrieved from [Link]
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Methodological & Application
Application Note: Microwave-Accelerated Suzuki Coupling for the Synthesis of Biaryls Using 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane with various aryl halides. The incorporation of a 2,4-difluorophenyl moiety is of significant interest in pharmaceutical development. We will explore the mechanistic rationale behind the reaction, the pronounced advantages of microwave irradiation, and a robust, optimized protocol for researchers in drug discovery and materials science.[4][5]
Introduction and Scientific Rationale
The synthesis of biaryl and heteroaryl structures is of paramount importance in the pharmaceutical and fine chemical industries.[2][6] The Suzuki-Miyaura reaction, first reported in 1979, offers a powerful and versatile method for creating these linkages from organoboron compounds and organic halides.[1] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[1][7]
Our focus here is on the coupling partner this compound, a boronic ester. Boronic esters are often favored over their corresponding boronic acids due to their enhanced stability, ease of purification, and reduced propensity for side reactions like protodeboronation.[1][8]
Conventional heating methods for Suzuki couplings can require long reaction times, from several hours to days.[5] The application of focused microwave irradiation provides a significant technological advancement, offering rapid, uniform, and efficient heating.[9] This leads to dramatic reductions in reaction times (often from hours to minutes), improved product yields, and cleaner reaction profiles by minimizing the formation of byproducts.[4]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a palladium-catalyzed cycle involving three key steps.[10] Understanding this mechanism is crucial for rational optimization of reaction conditions.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-halide bond of the electrophile (R¹-X). This forms a square planar Palladium(II) intermediate.[1][10] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation : This is often the rate-determining step. The organoboron reagent (R²-BY₂) transfers its organic group to the Pd(II) complex. This step is critically dependent on activation by a base. The base reacts with the boronic ester to form a more nucleophilic "ate" complex [R²-B(OR)₃]⁻, which readily participates in the ligand exchange on the palladium center.[1][2][7][11][12]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][8]
Microwave energy accelerates this cycle primarily through rapid dielectric heating, which efficiently heats the polar solvents and reagents, leading to a significant increase in reaction rates.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Microwave-Assisted Synthesis
This protocol provides a generalized method that has shown high efficiency for coupling this compound with a range of aryl bromides.
Materials and Equipment
-
Reagents :
-
Aryl Halide (e.g., 4-Bromoanisole)
-
This compound (1.1 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment :
-
Microwave Synthesis Reactor
-
10 mL microwave reaction vial with stir bar
-
Standard laboratory glassware (flasks, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Step-by-Step Experimental Procedure
-
Reagent Preparation : To a 10 mL microwave reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition : Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) to the vial.
-
Reaction Setup : Securely cap the vial and place it in the microwave reactor cavity.
-
Microwave Irradiation : Program the reactor to heat the mixture to the target temperature (e.g., 120 °C) and hold for the specified time (e.g., 15 minutes). Use magnetic stirring throughout the reaction.
-
Reaction Work-up : After the reaction is complete, allow the vial to cool to room temperature.[13] Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.[13][14]
-
Extraction : Transfer the filtrate to a separatory funnel. Add water and extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure biaryl product.[14][15]
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Data and Expected Results
The described protocol is robust and applicable to a variety of aryl halides. Below are representative conditions and expected outcomes.
| Aryl Halide (R¹-X) | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (min) | Approx. Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 120 | 15 | >90% |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 120 | 15 | >85% |
| 4-Chlorotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 140 | 20 | >75% |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | 110 | 10 | >95% |
Yields are estimated based on typical outcomes for these reaction types and should be optimized for specific substrates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base or base strength- Reaction temperature/time too low | - Use fresh catalyst or a different ligand/precatalyst[6]- Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄)- Increase microwave temperature and/or reaction time[16] |
| Protodeboronation | - Presence of excess water or acid- Prolonged reaction time at high temp | - Ensure solvents are properly degassed- Use anhydrous base if possible- Reduce reaction time; monitor by TLC to avoid over-running the reaction[17] |
| Homo-coupling of Boronic Ester | - Oxygen in the reaction mixture- Catalyst decomposition | - Thoroughly degas solvents by sparging with argon or nitrogen- Use a more stable catalyst or ligand system[18] |
| Difficulty in Purification | - Unreacted boronic ester/acid- Co-elution of product and byproducts | - Perform an aqueous base wash (e.g., 1M NaOH) during work-up to remove boron impurities- Optimize chromatography solvent system for better separation[14] |
Conclusion
The combination of microwave synthesis with the Suzuki-Miyaura coupling provides a highly efficient, rapid, and reliable method for the synthesis of 2,4-difluorophenyl-substituted biaryls. This protocol demonstrates a significant improvement over conventional heating methods, offering a valuable tool for chemists in academic and industrial research, particularly in the rapid generation of compound libraries for drug discovery.
References
-
Wikipedia. Suzuki reaction. [Link]
- Cano, R., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
Dar, A. A., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Zou, G., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
-
Shaheen, S., et al. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules. [Link]
-
Casalnuovo, A. L., & Calabrese, J. C. (1990). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Wu, X., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry.
-
Strnad, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Strnad, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. [Link]
-
Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
-
ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
-
Horikoshi, S., & Serpone, N. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
CEM Corporation. Organometallic cross-coupling reactions. [Link]
-
Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
Sharma, P., & Kumar, A. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. [Link]
- Shaheen, S., et al. (2021).
- Baxendale, I. R., et al. (2006).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Koubachi, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances. [Link]
-
Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. [Link]
- Zhang, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
-
Blahun, O. P., et al. (2019). 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction. European Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
Sources
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Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorinated Biaryls and the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the 2,4-difluorophenyl motif is a privileged structural unit in many pharmaceuticals and advanced materials.
This document provides an in-depth guide to understanding and optimizing the Suzuki-Miyaura coupling of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane, with a specific focus on the critical role of ligand selection. Boronic acids and their esters, such as the pinacol ester this compound, can be prone to decomposition pathways like protodeboronation under basic reaction conditions.[3][4] This challenge underscores the need for highly efficient catalyst systems that can promote rapid C-C bond formation under mild conditions. The choice of ligand, which modulates the stability and reactivity of the palladium catalyst, is arguably the most crucial parameter in achieving a successful outcome.[5][6]
The Catalytic Cycle: A Ligand-Modulated Pathway
The efficacy of a Suzuki-Miyaura reaction is dictated by the seamless progression of the palladium catalyst through a three-step catalytic cycle. The ligand bound to the palladium center plays a pivotal role in each of these elementary steps.[1][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) species. This step, often rate-limiting, is significantly influenced by the ligand. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halide bond.[1][5] This is particularly important for less reactive electrophiles like aryl chlorides.[5]
-
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process requires activation of the boronic ester by a base to form a more nucleophilic boronate species.[7] The ligand's steric bulk can influence the rate of this step by creating a more open coordination sphere around the palladium, although a delicate balance must be struck to maintain catalyst stability.[8]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, regenerating the active Pd(0) catalyst. Sterically bulky ligands are known to promote this step by increasing the spatial crowding around the metal center, which favors the formation of the C-C bond and release of the product.[1][5]
Figure 2: General Experimental Workflow.
Protocol A: Traditional Conditions (using PPh₃)
-
Rationale: This protocol illustrates a classic approach. The expected lower yield and longer reaction time will highlight the limitations of less advanced ligands for this substrate.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the mixture vigorously and heat to 90 °C in a pre-heated oil bath.
-
Monitor the reaction by TLC or GC-MS. The reaction is expected to take several hours (e.g., 6-18 h).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: High-Performance Conditions (using SPhos and a Precatalyst)
-
Rationale: This protocol utilizes a modern, highly active Buchwald precatalyst. [3]The use of a precatalyst ensures the rapid and reliable formation of the active Pd(0) species. The mild conditions and short reaction time are designed to maximize yield by minimizing substrate decomposition. [3][4] Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (2 mL)
-
Water (0.2 mL)
Procedure:
-
To a vial, add the aryl halide (if solid), this compound, SPhos Pd G3 Precatalyst, and K₃PO₄.
-
Seal the vial with a cap containing a septum. Evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the aryl halide (if liquid) via syringe, followed by the degassed 1,4-dioxane and water.
-
Stir the mixture vigorously at room temperature or with gentle heating to 40 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is expected to be complete in a much shorter time (e.g., 30 minutes to 2 hours). [3]6. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography, though often the purity is very high after the silica plug.
Conclusion and Final Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of ligand is not merely an optimization step but a critical determinant of success. While traditional ligands like PPh₃ can effect the transformation, they often require harsh conditions that lead to substrate decomposition and lower yields.
The use of modern, bulky, electron-rich monophosphine ligands, such as the Buchwald ligands SPhos and XPhos, is strongly recommended. These ligands form exceptionally active catalysts that promote rapid C-C bond formation under mild conditions. [3][9]This high reactivity is essential to outpace the rate of protodeboronation of the fluorinated boronic ester, leading to significantly higher yields, shorter reaction times, and broader substrate scope, particularly with challenging aryl chloride electrophiles. The use of corresponding palladium precatalysts further enhances reliability and ease of use.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Highly Efficient Method for the Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
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- 6. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald Phosphine Ligands [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane in Cross-Coupling
Welcome to the technical support center for researchers utilizing 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered with this electron-deficient reagent. We will move beyond simple procedural steps to explain the underlying causality, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent and yield-reducing side reactions are protodeboronation and homocoupling .[1]
-
Protodeboronation results in the formation of 1,3-difluorobenzene , where the C-B bond is cleaved and replaced by a C-H bond.[1][2]
-
Homocoupling leads to the formation of the symmetrical biaryl 2,2',4,4'-tetrafluoro-1,1'-biphenyl , arising from the coupling of two molecules of the boronic ester.[1][3]
Q2: Why is this specific boronic ester particularly prone to these side reactions?
A2: The susceptibility of this compound to these side reactions stems from its electronic properties. The two electron-withdrawing fluorine atoms on the phenyl ring make the aryl group electron-deficient.[1][4] This has two primary consequences:
-
It increases the Lewis acidity of the boron atom, making the boronic ester more susceptible to nucleophilic attack by hydroxide or other bases.
-
It polarizes the carbon-boron bond, making it more prone to cleavage, particularly protolytic cleavage (protodeboronation).[5] Electron-deficient arylboronic acids and their esters are known to be more susceptible to both homocoupling and protodeboronation.[1][6]
Q3: Does the dioxaborolane (pinacol ester) protecting group prevent these side reactions compared to the free boronic acid?
A3: While boronic esters are generally used to enhance stability, this is not always a guarantee against side reactions, especially under basic aqueous conditions.[7][8] The pinacol ester can undergo hydrolysis to the corresponding boronic acid in the presence of water and base.[7][8] This in-situ generated boronic acid is then highly susceptible to protodeboronation. Therefore, while the ester form offers better shelf-life and handling, it does not render the reagent immune to decomposition pathways once subjected to coupling conditions.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.
Problem 1: Low yield of desired product, with 1,3-difluorobenzene as the major byproduct.
This observation is a classic sign of protodeboronation, the undesired cleavage of the carbon-boron bond by a proton source.[2]
Q: What is the mechanism of protodeboronation and what factors accelerate it?
A: Protodeboronation is typically a base-catalyzed process.[2][7] The reaction proceeds through the formation of a boronate anion intermediate by the addition of a hydroxide ion (or other base) to the boron atom.[2][9] This intermediate is more reactive and undergoes cleavage by a proton source (like water or alcohol) to yield the Ar-H product. For electron-deficient systems like 2-(2,4-difluorophenyl) boronic acid/ester, this process can be particularly rapid.[5]
Troubleshooting Workflow for Protodeboronation
Caption: Fig 1. Troubleshooting Protodeboronation
Detailed Recommendations:
-
Choice of Base: Strong aqueous bases like NaOH and KOH significantly accelerate protodeboronation.[5][7]
-
Solution: Switch to milder, less nucleophilic, and often anhydrous or sparingly soluble bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] They provide sufficient basicity for the catalytic cycle while minimizing the concentration of free hydroxide ions that drive protodeboronation.
-
-
Reaction Temperature and Time: The rate of protodeboronation increases with temperature and prolonged reaction times.[1]
-
Solution: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the cross-coupling to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction immediately to prevent post-reaction decomposition.
-
-
Solvent System: The presence of water provides a ready proton source for the final step of protodeboronation.
Problem 2: Significant formation of 2,2',4,4'-tetrafluoro-1,1'-biphenyl byproduct.
This impurity is the result of oxidative homocoupling, a reaction where two molecules of the boronic ester couple with each other.
Q: What reaction conditions promote the homocoupling of boronic esters?
A: Homocoupling is primarily promoted by two factors: the presence of oxygen and Pd(II) species in the reaction mixture.[3][12] If a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) is used, it must be reduced to the active Pd(0) catalyst in situ. One pathway for this reduction is the homocoupling of the boronic ester, where two Ar-Bpin molecules react with Pd(II) to form Ar-Ar and Pd(0).[3] Dissolved oxygen can also re-oxidize Pd(0) to Pd(II), perpetuating a cycle that favors homocoupling.[12][13]
Mechanism Overview: Key Side Reactions
Caption: Fig 2. Simplified Side Reaction Mechanisms
Detailed Recommendations:
-
Rigorous Exclusion of Oxygen: This is the most critical factor in suppressing homocoupling.[12][13][14]
-
Solution: Degas your solvent thoroughly using a "freeze-pump-thaw" method (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Choice of Palladium Source: Using a Pd(0) source directly avoids the initial reduction step that can trigger homocoupling.
-
Solution: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to generate the active L-Pd(0) species cleanly and rapidly, minimizing the lifetime of Pd(II) species that could engage in homocoupling.
-
-
Reaction Setup and Order of Addition:
-
Solution: A highly effective strategy is to pre-heat the mixture of the aryl halide, base, ligand, and catalyst in the degassed solvent for 10-15 minutes at the reaction temperature before adding the boronic ester.[12] This ensures that the active Pd(0) catalyst is formed and has already undergone oxidative addition with the aryl halide. The resulting Ar-Pd(II)-X complex is poised for transmetalation and is less likely to participate in homocoupling pathways.
-
Quantitative Data Summary
The following table summarizes the key issues and actionable solutions for optimizing your reaction.
| Observed Problem | Primary Byproduct | Underlying Cause | Recommended Solutions |
| Low Yield, Reagent Decomposition | 1,3-Difluorobenzene | Protodeboronation [2] | 1. Use mild, non-aqueous bases (K₃PO₄, Cs₂CO₃).[1]2. Lower reaction temperature and shorten duration.[1]3. Use strictly anhydrous solvents.[10] |
| Difficult Purification, Biaryl Impurity | 2,2',4,4'-Tetrafluoro-1,1'-biphenyl | Homocoupling [1] | 1. Rigorously degas all solvents and reagents.[12]2. Use a Pd(0) source or a modern precatalyst.[3]3. Pre-heat other reagents before adding the boronic ester.[12] |
Optimized Experimental Protocol
This general protocol is a robust starting point for minimizing side reactions with this compound. Optimization for specific substrates may be required.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, finely ground and dried, 3.0 mmol, 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium phosphate (3.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Inert Gas Sparging: Bubble argon or nitrogen through the solvent for an additional 15 minutes to ensure rigorous exclusion of oxygen.
-
Pre-heating (Crucial Step): Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80-100 °C) and stir the mixture for 15 minutes. This step allows for the formation of the active catalyst.
-
Boronic Ester Addition: Dissolve the this compound (1.2 mmol) in a small amount of the degassed solvent (1-2 mL) in a separate, flame-dried vial under an inert atmosphere. Add this solution to the reaction flask via syringe.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor its progress by taking aliquots and analyzing them by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
PubMed Central. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Zhu, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
-
Burke, S. A., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
National Institutes of Health. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
PubMed. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming homocoupling with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Overcoming Homocoupling with 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development scientists utilizing this compound in Suzuki-Miyaura reactions. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to proactively troubleshoot and optimize your syntheses. This document addresses one of the most persistent side reactions—homocoupling—and provides actionable strategies to maximize the yield of your desired heterocoupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (in this case, this compound) react with each other to form a symmetrical biaryl (4,4'-Bis(2,4-difluorophenyl)). This consumes your starting material and complicates downstream purification, ultimately reducing the yield of the intended cross-coupled product.[1]
Q2: What are the primary causes of boronic acid or ester homocoupling?
A2: The two principal drivers for homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic ester.[1]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the Pd(II) must first be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction involves the boronic ester itself, which results in the formation of the homocoupled dimer as a stoichiometric byproduct.[1]
Q3: Why use this compound? What are its properties?
A3: this compound is a pinacol boronate ester. Boronate esters are often preferred over their corresponding boronic acids due to their enhanced stability, ease of handling, and often better performance in reactions sensitive to protodeborylation.[3] The 2,4-difluorophenyl moiety is strongly electron-deficient, which can influence its reactivity. While this electronic nature is often desirable for the final product, it can make the boronic ester more susceptible to certain side reactions, including homocoupling under non-optimized conditions.[4]
Q4: Is protodeborylation a concern with this reagent?
A4: Yes, protodeborylation—the cleavage of the C-B bond by a proton source to yield the corresponding arene (1,3-difluorobenzene)—can be a competing side reaction.[1] This is especially prevalent with heteroaryl boronic acids but can occur with electron-deficient aryl systems. It is often exacerbated by the presence of water in the reaction media, particularly under acidic or strongly basic conditions, or at elevated temperatures.[1][5] Careful selection of the base and solvent system is key to minimizing this pathway.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a structured approach to diagnosing and solving issues related to excessive homocoupling of this compound.
Issue 1: The primary byproduct in my reaction is the homocoupled 4,4'-Bis(2,4-difluorophenyl) dimer.
This is the most direct indication that conditions are favoring the unwanted homocoupling pathway over the desired heterocoupling. Follow this diagnostic workflow:
In-Depth Explanation & Causality
-
Why is degassing so critical? The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[6] Molecular oxygen is a potent oxidant that readily converts Pd(0) to Pd(II), which removes it from the primary catalytic cycle. These newly formed Pd(II) species can then directly catalyze the homocoupling of two boronic ester molecules.[1] Rigorous removal of oxygen is the single most important step to prevent this catalyst deactivation and side reaction pathway.
-
Why does the choice of Palladium source matter? Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) ensures that the active catalyst is present from the start. In contrast, Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) must be reduced to Pd(0) to initiate the cycle. This reduction can occur via several pathways, one of which involves the homocoupling of the organoboron reagent.[1] By choosing a Pd(0) source or a modern precatalyst designed for clean activation, you eliminate this initial, often significant, burst of homocoupling.
-
How does the base influence the reaction? The base plays a crucial role in activating the boronic ester for transmetalation.[7][8][9] It reacts with the boronic ester to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10] However, an overly strong or highly concentrated aqueous base, especially at high temperatures, can accelerate decomposition pathways like protodeborylation or promote undesired reactivity, indirectly making homocoupling more competitive. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a more controlled activation, leading to cleaner reactions.[11]
Issue 2: My reaction is clean, but the conversion is low.
If you have successfully suppressed homocoupling but are still seeing poor yields with significant unreacted starting material, consider the following:
-
Catalyst/Ligand Inactivity: The 2,4-difluorophenyl group is electron-deficient, and your coupling partner (the organic halide) may be sterically hindered or electronically deactivated. This combination can make the oxidative addition or reductive elimination steps challenging.
-
Solution: Switch to a more active catalyst system. Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are exceptionally effective for challenging couplings as they promote both oxidative addition and reductive elimination.[5] Using a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3) is highly recommended for convenience and reproducibility.
-
-
Insufficient Base Strength/Solubility: While strong bases can cause side reactions, a base that is too weak or insoluble in the reaction medium will fail to generate the active boronate species required for transmetalation.
-
Solution: If using K₂CO₃ gives low conversion, try a stronger but still relatively mild base like K₃PO₄. Ensure the solvent system can support the function of the base. For instance, K₃PO₄ works well in polar aprotic solvents like dioxane or in biphasic systems like toluene/water.[3]
-
-
Low Reaction Temperature: Challenging cross-couplings often require thermal energy to overcome activation barriers.
-
Solution: If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it to 100-110 °C, provided your substrates are stable. Monitor for any increase in side products.
-
Issue 3: How do I purify my desired product away from the homocoupled dimer?
Separating two structurally similar biaryl compounds can be challenging.
-
Column Chromatography: This is the most common method. The polarity difference between your desired product and the symmetrical homocoupled dimer might be slight.
-
Strategy: Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate or dichloromethane). Automated flash chromatography systems are ideal for achieving high-resolution separation.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective and scalable purification method.
-
Strategy: The key is to find a solvent system where the solubility of your product and the homocoupled byproduct are significantly different at high and low temperatures. Screen various solvents (e.g., ethanol, isopropanol, heptane, ethyl acetate, or mixtures thereof) to find one where the byproduct either remains in the cold mother liquor or can be filtered off hot.[12][13]
-
Visualizing the Competing Pathways
A clear understanding of the reaction mechanism is essential for rational troubleshooting. The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Optimized Experimental Protocol
This protocol is a robust starting point for coupling this compound with a generic aryl bromide, designed to minimize homocoupling.
Materials:
-
Aryl Bromide (Ar¹-Br): 1.0 mmol, 1.0 equiv
-
This compound (Ar²-Bpin): 1.2 mmol, 1.2 equiv
-
Palladium Catalyst/Precatalyst: See table below
-
Ligand (if not using a precatalyst): See table below
-
Base: See table below
-
Solvent: 5 mL (degassed)
| Parameter | Recommended System A (High Activity) | Recommended System B (Cost-Effective) |
| Catalyst | XPhos Pd G3 | Pd₂(dba)₃ |
| Catalyst Loading | 1-2 mol % | 1-2 mol % Pd |
| Ligand | (Included in precatalyst) | SPhos |
| Ligand Loading | N/A | 2.2-4.4 mol % |
| Base | K₃PO₄ (Potassium Phosphate) | K₂CO₃ (Potassium Carbonate) |
| Base Equiv. | 2.0 equiv | 2.0 equiv |
| Solvent System | 1,4-Dioxane or Toluene/H₂O (4:1) | Toluene/H₂O (4:1) |
| Temperature | 100 °C | 90-100 °C |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), the chosen Palladium source, ligand (if applicable), and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.
-
Degassing (Critical Step): For non-aqueous systems, perform three cycles of Freeze-Pump-Thaw. For aqueous systems, sparge the reaction mixture with a subsurface stream of Argon for 20-30 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the specified temperature and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the limiting starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Noveski, D., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9123–9135. [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Noveski, D., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9282. [Link]
-
Rossi, L. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1173-1180. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Netherton, M. R., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(1), 121-124. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from Canadian Science Publishing. [Link]
-
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
ResearchGate. (n.d.). Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. Retrieved from ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from Reddit. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from ArODES HES-SO. [Link]
-
PMC. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Retrieved from PMC. [Link]
-
Bestchrom. (2024). Strategy for effective removal of byproducts from BsAb. Retrieved from Bestchrom website. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from ScholarWorks @ UTRGV. [Link]
-
PMC. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Retrieved from PMC. [Link]
-
PMC. (n.d.). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Retrieved from PMC. [Link]
-
PMC. (2015). Optimized purification strategies for the elimination of non-specific products in the isolation of GAD65-specific monoclonal autoantibodies. Retrieved from PMC. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from ResearchGate. [Link]
-
PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from PMC. [Link]
-
ResearchGate. (n.d.). Dioxaboroles as intermediates in ether-forming cross-coupling reactions. Retrieved from ResearchGate. [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from ACS Publications. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
-
Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Retrieved from Express Polymer Letters. [Link]
-
PMC. (n.d.). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Retrieved from PMC. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from MDPI. [Link]
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- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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Technical Support Center: A Troubleshooting Guide for 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Welcome to the technical support center for 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the use of this versatile reagent in cross-coupling reactions. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures. The difluorophenyl motif is of significant interest in medicinal chemistry due to the unique electronic properties imparted by the fluorine atoms, which can enhance metabolic stability and binding affinity of drug candidates.[2] This reagent can be used to synthesize a variety of compounds, including dual inhibitors for receptors like FGFR and VEGFR in cancer research.
Q2: What are the storage and handling recommendations for this compound?
A2: Proper storage and handling are crucial for maintaining the integrity of boronic esters. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration.[3] Boronic esters can be sensitive to moisture and air. Hydrolysis of the dioxaborolane ring to the corresponding boronic acid can occur in the presence of water, which may affect reactivity and stoichiometry in subsequent reactions.[4][5] While pinacol esters, a similar type of boronic ester, are generally more stable than boronic acids, they are still susceptible to hydrolysis.[4]
Q3: My this compound is not dissolving well in my reaction solvent. What can I do?
A3: Poor solubility can lead to sluggish or incomplete reactions. If you are encountering solubility issues, consider the following strategies:
-
Solvent Selection: While many Suzuki-Miyaura reactions are performed in solvents like toluene, dioxane, or THF, you may need to use a more polar co-solvent. Mixtures of an organic solvent with water are commonly employed to dissolve both the boronic ester and the inorganic base.[6]
-
Heating: Gently warming the reaction mixture can significantly improve the solubility of the boronic ester. However, be cautious as excessive heat can lead to reagent decomposition or unwanted side reactions.[6][7]
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended solids.[6]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
This section provides a more in-depth look at specific problems you might encounter during a Suzuki-Miyaura coupling reaction using this compound.
Problem 1: Low or No Product Yield
A low or non-existent yield of your desired coupled product is one of the most common issues. The problem can often be traced back to one or more of the following factors:
Possible Causes & Solutions
| Parameter | Potential Issue | Troubleshooting Steps |
| Catalyst | Inactive Pd(0) species | The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) complex. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). Inefficient reduction can halt the catalytic cycle.[7] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄. |
| Ligands | Oxidized phosphine ligands | Phosphine ligands are susceptible to oxidation by atmospheric oxygen, which renders them unable to coordinate with the palladium center. Always use fresh ligands or those that have been stored under an inert atmosphere.[7] |
| Base | Inappropriate base or insufficient quantity | The choice of base is critical for the activation of the boronic ester for transmetalation.[7][8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The effectiveness of a base can be solvent-dependent. Ensure you are using at least 1.5-3.0 equivalents of the base relative to the limiting reagent.[7] |
| Oxygen | Catalyst deactivation | Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[7] It is crucial to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[7] |
| Water | Hydrolysis of the boronic ester | While some protocols for Suzuki-Miyaura reactions benefit from the presence of water, especially for the hydrolysis of the boronic ester to the more reactive boronic acid, excess water or uncontrolled hydrolysis can be detrimental.[4][9] In some cases, anhydrous conditions are preferred.[5] |
Experimental Workflow for Optimizing a Sluggish Reaction
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your crude reaction analysis (e.g., by LC-MS or ¹H NMR) indicates the formation of side products. The most common of these is the homocoupling of the boronic ester.
Common Side Products and Mitigation Strategies
-
Homocoupling: The formation of 2,2',4,4'-tetrafluorobiphenyl results from the coupling of two molecules of the boronic ester.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid molecules, catalyzed by palladium.[7]
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[7] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help, as the in-situ reduction of Pd(II) can sometimes consume the boronic acid and lead to homocoupling.[7]
-
-
Protodeborylation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1,3-difluorobenzene.
-
Cause: This can be caused by excess water, acidic or basic conditions, or elevated temperatures.
-
Solution: Carefully control the amount of water in the reaction. If using aqueous bases, ensure the stoichiometry is correct. Avoid unnecessarily high reaction temperatures. The use of more stable boronic esters, like pinacol esters, is a strategy to prevent protodeborylation.[10]
-
Logical Relationship Diagram for Side Product Formation
Caption: Key reaction conditions that can lead to common side products.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Strategies
-
Column Chromatography: This is a highly versatile method for separating the desired product from unreacted starting materials, the catalyst, and side products.[11] A gradient elution with a solvent system like hexane/ethyl acetate on silica gel is often effective.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for achieving high purity.[11][12] The choice of solvent is critical and may require some screening.
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities. Washing with a saturated solution of sodium bicarbonate can remove any acidic residues.[11]
General Purification Workflow
Caption: A standard workflow for the purification of a Suzuki-Miyaura coupling product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13439–13450. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Gao, Y., et al. (2014). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). ResearchGate. [Link]
-
Delaney, C. P., Heyboer, E. M., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. [Link]
-
Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. [Link]
-
Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]
-
Semantic Scholar. 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Taylor & Francis. Purification – Knowledge and References. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (PDF) 2,4-Difluorophenylboronic acid. [Link]
Sources
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- 5. orgsyn.org [orgsyn.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DSpace [cora.ucc.ie]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Reactions: A Yield Comparison of Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron-containing reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth, objective comparison of the performance of various boronate esters in the Suzuki reaction, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of the Boronate Ester: Beyond a Simple Coupling Partner
The stability and reactivity of the organoboron species are paramount to the success of a Suzuki coupling. While boronic acids are the traditional reagents, their inherent instability, including tendencies toward protodeboronation and trimerization into boroxines, can lead to diminished yields and reproducibility.[1][2][3] Boronate esters have emerged as highly effective alternatives, offering enhanced stability and, in many cases, superior performance.[1][4][5] The choice of the diol used to form the ester has a profound impact on the ester's properties, influencing its stability, reactivity, and handling characteristics.[1][3] This guide will dissect the nuances of four widely used classes of boronate esters: pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, neopentyl glycol esters, and potassium trifluoroborates.
Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for appreciating the role of the boronate ester. The catalytic cycle, centered around a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is significantly influenced by the nature of the boronate ester.[2][4][6]
A Head-to-Head Comparison of Boronate Esters
The selection of a boronate ester is a trade-off between stability and reactivity. The following sections delve into the characteristics of each major class of boronate ester, providing a comparative analysis of their performance.
Pinacol Boronate Esters: The Workhorse Reagent
Pinacol esters are arguably the most common boronic acid surrogates due to their ease of preparation, commercial availability, and compatibility with a broad range of reaction conditions.[1][7] They are generally stable to chromatography, allowing for straightforward purification.[8]
Advantages:
-
Wide Availability: A vast library of pinacol esters is commercially available.
-
Ease of Synthesis: Readily prepared via the Miyaura borylation of aryl or vinyl halides with bis(pinacolato)diboron (B₂pin₂).[8]
-
Good General Reactivity: Effective in a wide array of Suzuki couplings.[9]
Disadvantages:
-
Susceptibility to Hydrolysis: Can hydrolyze back to the boronic acid, especially under aqueous basic conditions, which can be both a feature and a drawback.[10]
-
Steric Hindrance: The bulky pinacol group can sometimes hinder the transmetalation step, leading to slower reaction rates compared to less sterically demanding esters.[4]
N-Methyliminodiacetic Acid (MIDA) Boronates: The Champion of Stability and Iterative Coupling
MIDA boronates feature a tetracoordinate boron center, rendering them exceptionally stable.[5][11] This stability allows for their use in a variety of synthetic transformations where other boronic acid derivatives would decompose. A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under mild basic conditions to release the corresponding boronic acid, which then participates in the Suzuki coupling.[12][13] This slow-release mechanism minimizes the concentration of the often-unstable free boronic acid in the reaction mixture, suppressing side reactions like protodeboronation.[12]
Advantages:
-
Exceptional Stability: Highly stable to air, moisture, and chromatography, allowing for long-term storage and facile purification.[5][14]
-
Iterative Cross-Coupling: Their stability under anhydrous conditions makes them ideal for sequential, iterative cross-coupling reactions, enabling the synthesis of complex molecules in a modular fashion.[5][15][16]
-
Improved Yields for Unstable Substrates: The slow-release of the boronic acid can lead to higher yields when coupling unstable heteroaryl or vinyl boronic acids.[12]
Disadvantages:
-
Requires Deprotection: The MIDA group must be cleaved for the coupling to occur, which can sometimes require specific basic conditions.[14]
-
Potentially Slower Reactions: The deprotection step can lead to overall longer reaction times compared to more reactive esters.
Neopentyl Glycol Boronate Esters: A Rising Star in Anhydrous Couplings
Neopentyl glycol boronate esters have gained prominence as highly effective coupling partners, particularly in anhydrous Suzuki-Miyaura reactions.[17][18] They often exhibit enhanced reactivity compared to their pinacol counterparts.
Advantages:
-
High Reactivity: Often demonstrate faster reaction rates and higher yields compared to pinacol esters, especially under anhydrous conditions.[10][17]
-
Good Stability: Generally stable to handling and purification.
Disadvantages:
-
Less Commercially Available: The variety of commercially available neopentyl glycol boronates is more limited compared to pinacol esters.
Potassium Trifluoroborates: The Robust and Reliable Salts
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that serve as excellent surrogates for boronic acids.[19][20][21] They are readily prepared from boronic acids or their esters and offer excellent shelf-life.[20] In the presence of a base and water, they are believed to slowly hydrolyze to the corresponding boronic acid in situ.
Advantages:
-
Exceptional Stability: Indefinitely stable to air and moisture, making them easy to handle and store.[19][21]
-
High Reactivity: Can be highly effective in a broad range of Suzuki couplings, including those with challenging substrates.[22][23]
Disadvantages:
-
Often Require Aqueous Conditions: Their mechanism of action typically involves hydrolysis, making them less suitable for strictly anhydrous reactions.
-
Salt-like Nature: Their ionic nature can affect their solubility in common organic solvents.
Quantitative Yield Comparison: A Data-Driven Perspective
To provide a clear comparison of the performance of these boronate esters, the following table summarizes representative yield data from the literature for the Suzuki-Miyaura coupling of various aryl halides with different boronate esters. It is important to note that direct, side-by-side comparisons under identical conditions are not always available, and the optimal conditions can vary for each ester.
| Aryl Halide | Boronate Ester Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Pinacol Ester | 2-Pyridyl | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 74 | [24] |
| 4-Bromoanisole | MIDA Boronate | Phenyl | Pd(dtbpf)Cl₂ | Et₃N | Water | 90 | [25] |
| 4-Chlorotoluene | Neopentyl Glycol Ester | n-Butyl | AntPhos-Pd-G3 | TMSOK | 2-MeTHF | 91 | [17] |
| 4-Bromoacetophenone | Potassium Trifluoroborate | Vinyl | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 95 | [21] |
| 2-Bromopyridine | Pinacol Ester | Phenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | [24] |
| 2-Chloropyridine | MIDA Boronate | Phenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 88 | [25] |
| 1-Bromo-4-fluorobenzene | Neopentyl Glycol Ester | n-Butyl | AntPhos-Pd-G3 | TMSOK | 2-MeTHF | 85 | [17] |
| 3-Bromopyridine | Potassium Trifluoroborate | Vinyl | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 81 | [21] |
This table presents a selection of data to illustrate general trends. Yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature.
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for performing a Suzuki-Miyaura reaction with each type of boronate ester.
Protocol 1: Suzuki-Miyaura Coupling with a Pinacol Boronate Ester
This protocol describes a general procedure for the coupling of an aryl halide with a pinacol boronate ester.
Caption: Workflow for a typical Suzuki coupling with a pinacol boronate ester.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the pinacol boronate ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the solvent (e.g., dioxane, toluene, or THF, ~0.1-0.2 M). Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes, or by three cycles of freeze-pump-thaw.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC, GC, or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iterative Suzuki-Miyaura Coupling with a MIDA Boronate Ester
This protocol highlights the use of a MIDA boronate in a sequential cross-coupling reaction.
Step-by-Step Methodology:
Step A: First Suzuki-Miyaura Coupling (Anhydrous Conditions)
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the bifunctional starting material containing a halide and a MIDA boronate, the first aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., SPhos), and a base (e.g., K₃PO₄).
-
Anhydrous Solvent: Add a dry, anhydrous solvent (e.g., THF, dioxane).
-
Reaction: Heat the mixture (typically to 80 °C) until the first coupling is complete. The MIDA boronate will remain intact under these anhydrous conditions.
-
Purification: After cooling, the product can be purified by standard chromatographic methods.
Step B: MIDA Deprotection and Second Suzuki-Miyaura Coupling
-
Reaction Setup: To the product from Step A, add the second aryl halide (1.0 equiv), a palladium catalyst, a ligand, and a base.
-
Aqueous Conditions: Add a solvent system containing water (e.g., THF/H₂O). The presence of water and base will facilitate the in-situ deprotection of the MIDA group.
-
Reaction: Heat the mixture to effect the second cross-coupling.
-
Work-up and Purification: Follow the standard work-up and purification procedure as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling with a Neopentyl Glycol Boronate Ester (Anhydrous)
This protocol is optimized for anhydrous conditions, where neopentyl glycol esters often excel.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the neopentyl glycol boronate ester (1.2 equiv), the palladium precatalyst (e.g., AntPhos-Pd-G3, 1-3 mol%), and the base (e.g., potassium trimethylsilanolate (TMSOK), 1.4 equiv) in a dry vial.
-
Solvent Addition: Add a dry, anhydrous solvent (e.g., 2-MeTHF).
-
Reaction: Stir the reaction at room temperature or with gentle heating. These reactions are often very rapid, and completion can be observed in under an hour.[17]
-
Work-up and Purification: Quench the reaction with aqueous ammonium chloride, and follow the standard work-up and purification procedure.
Protocol 4: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
This protocol outlines a typical procedure using a stable potassium trifluoroborate salt.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine the aryl halide (1.0 mmol, 1.0 equiv), the potassium trifluoroborate (1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Solvent System: Add a mixed solvent system, typically an organic solvent and water (e.g., THF/H₂O 9:1 or isopropanol/H₂O).[21]
-
Reaction: Heat the reaction mixture (typically 80-100 °C) until completion.
-
Work-up and Purification: Follow the standard aqueous work-up and purification procedure.
Conclusion: Selecting the Optimal Boronate Ester for Your Application
The choice of boronate ester for a Suzuki-Miyaura reaction is a critical decision that should be guided by the specific requirements of the synthesis.
-
For general applications and broad substrate availability, pinacol esters remain a reliable choice.
-
When stability is paramount, especially for iterative synthesis or with sensitive substrates, MIDA boronates are unparalleled. [5][15]
-
For rapid, high-yielding couplings under anhydrous conditions, neopentyl glycol esters are an excellent option. [17]
-
When exceptional benchtop stability and ease of handling are desired, potassium trifluoroborates offer a robust and reliable solution. [19][21]
By understanding the unique properties and reactivity profiles of each class of boronate ester, researchers can strategically select the optimal reagent to maximize the yield and efficiency of their Suzuki-Miyaura cross-coupling reactions, thereby accelerating the pace of discovery in chemical synthesis and drug development.
References
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4057-4067. [Link]
-
Bock, M. J., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(2), 16195–16202. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 42(4), 514-525. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., et al. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(10), 3558-3560. [Link]
-
McCann, L. C., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 957–965. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2682–2693. [Link]
-
Grillo, A. S., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2309. [Link]
-
Gillis, E. P., et al. (2008). Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling. Journal of the American Chemical Society, 130(43), 14271–14273. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Semantic Scholar. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Aich, K., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9931-9945. [Link]
-
Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Laulhé, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4336–4339. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]
-
Aich, K., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Gallou, F., et al. (2016). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 55(34), 10090-10094. [Link]
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McCann, L. C., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
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Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. [Link]
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The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
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Knapp, D. M., et al. (2022). Preparation of N-Methyliminodiacetic Anhydride. Organic Syntheses, 99, 92-111. [Link]
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Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates [Dissertation]. University of Illinois at Urbana-Champaign. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Borates Today. (2021, December 17). Boron Suzuki Coupling. [Link]
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Kaur, H., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 304. [Link]
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Dreher, S. D., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry, 77(14), 6132-6143. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5573-5576. [Link]
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A Comparative Guide to 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane in Total Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and pharmacokinetic profiles. The 2,4-difluorophenyl group is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and binding affinity.[1][2][3] Consequently, the efficient and reliable installation of this moiety is a critical step in many total synthesis campaigns.
This guide provides an in-depth comparison of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane, a pinacol boronate ester, against other common classes of organoboron reagents used in the pivotal Suzuki-Miyaura cross-coupling reaction.[4] We will explore the causal relationships behind experimental choices, present comparative data, and provide a practical case study to illustrate the nuanced advantages of each reagent class.
Introduction to this compound
This compound is an arylboronic acid pinacol ester (Bpin). Boronic esters are widely favored over their corresponding boronic acids for several key reasons.[5] The pinacol protecting group sterically shields the boron center, leading to significantly improved bench-top stability, reduced susceptibility to oxidative degradation, and tolerance to a wider range of reaction conditions and purification techniques like silica gel chromatography.[5][6][7] This stability is crucial, as many boronic acids, especially electron-deficient ones, are prone to decomposition via protodeboronation or dehydration into inactive trimeric boroxines.[8]
The 2,4-difluoro substitution pattern on the phenyl ring makes this reagent particularly valuable. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the target molecule, often leading to improved biological efficacy and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2][3][9] This moiety is a cornerstone of numerous pharmaceuticals, most notably the widely used antifungal agent Fluconazole and its derivatives.[1][10][11][12]
The Suzuki-Miyaura Catalytic Cycle: A Foundational Workflow
Understanding the mechanism of the Suzuki-Miyaura reaction is essential to appreciate the role of the boron reagent. The choice of reagent directly impacts the efficiency of the transmetalation step, which is often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Boron Reagents
The selection of a boron reagent is a critical decision in synthesis design, balancing stability, reactivity, and compatibility with the overall synthetic route. While this compound is a robust and versatile choice, other reagents offer distinct advantages in specific contexts.
Logical Relationship of Boron Reagents
Caption: Classification and key characteristics of common organoboron reagents.
Performance Comparison
The following table summarizes the key performance indicators for each class of boron reagent, providing a framework for selecting the optimal compound for a given transformation.
| Feature | 2-(2,4-Difluorophenyl) Bpin | 2,4-Difluorophenylboronic Acid | Potassium 2,4-Difluorophenyltrifluoroborate | 2,4-Difluorophenyl MIDA Boronate |
| Structure | Trigonal, sp² Boron | Trigonal, sp² Boron | Tetrahedral, sp³ Boron | Tetrahedral, sp³ Boron |
| Stability | Good. Bench-stable, compatible with chromatography.[6][7] | Poor to Moderate. Prone to dehydration (boroxine formation) and protodeboronation.[8] | Excellent. Crystalline solids, highly stable to air and moisture.[8][13] | Exceptional. Indefinitely stable solids, inert to anhydrous cross-coupling conditions.[14][15] |
| Reactivity | Good. Generally requires base for activation. | High. Often the most reactive species in coupling.[4][16] | Moderate. Requires specific conditions (e.g., aqueous base) for slow release of the boronic acid. | Inert until deprotected. Requires a dedicated deprotection step (mild aqueous base) to become active.[14][15] |
| Handling | Easy. Often solid or high-boiling oil, easy to weigh and handle. | Difficult. Can be hygroscopic and challenging to purify and handle stoichiometrically. | Easy. Free-flowing crystalline solids. | Easy. Typically stable, crystalline solids.[14] |
| Key Advantage | Excellent balance of stability and reactivity for general use. | High atom economy and reactivity, no protecting group removal needed. | Superior stability for multi-step synthesis where the boron moiety is carried through harsh reaction conditions.[13] | Enables iterative cross-coupling strategies due to its masked reactivity.[7][15] |
| Limitation | Can undergo transesterification or hydrolysis under certain conditions.[5] | Instability complicates storage and quantitative use.[8][17] | Can be less reactive than boronic acids/esters, sometimes requiring higher temperatures or longer reaction times. | Requires an additional deprotection step, adding to the synthetic sequence. |
Case Study: Synthesis of a Fluconazole Analogue Core
To contextualize the data, let's consider a key step in the synthesis of a potential Fluconazole analogue: the Suzuki-Miyaura coupling of a heterocyclic halide with a 2,4-difluorophenylboron reagent.[12][18][19] This C-C bond formation is critical for establishing the core structure of many antifungal agents.[1][10][11]
Target Transformation:
(Self-generated image for illustrative purposes)
Experimental Workflow
The general workflow for this synthetic step highlights the critical stages from reaction setup to product isolation.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
